3-Chloro-2-nitrobenzonitrile
Overview
Description
3-Chloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is a solid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-nitrobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . Another method involves the nitration of 3-chlorobenzonitrile using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the chlorination of benzonitrile followed by nitration under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-Chloro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-nitrobenzonitrile is used in several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-nitrobenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-5-nitrobenzonitrile: Similar structure but with different positions of the chlorine and nitro groups.
4-Chloro-2-nitrobenzonitrile: Similar structure but with the chlorine atom at the fourth position.
Uniqueness
3-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
3-chloro-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBSPURMEQYSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308620 | |
Record name | 3-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-28-7 | |
Record name | 3-Chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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